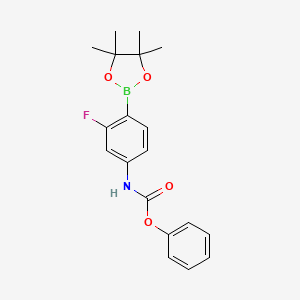

Phenyl(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Descripción general

Descripción

Phenyl(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a useful research compound. Its molecular formula is C19H21BFNO4 and its molecular weight is 357.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Boronic acid esters are known to have good biological activity and pharmacological effects. They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .

The compound also contains a fluoroaryl group. Fluorine-containing compounds are widely used in medicine. The strong electronegativity of fluorine atoms enhances the affinity to carbon, therefore, fluorine-containing drugs have the advantages of a high biological activity, strong stability, and drug resistance .

Actividad Biológica

Phenyl(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a complex organic compound with potential biological applications. This article reviews its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a phenyl group substituted with a 3-fluoro moiety and a carbamate functional group , alongside a boron-containing dioxaborolane . Its structural formula can be represented as follows:

Key Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 427.30 g/mol |

| CAS Number | Not specified |

| Purity | >98% |

| Appearance | Yellow to orange powder |

Mechanisms of Biological Activity

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases such as GSK-3β and IKK-β. Inhibitory assays reveal that modifications in the carbamate structure can enhance or diminish inhibitory potency against these enzymes. For instance, compounds with smaller substituents on the amide group often exhibit higher inhibitory activity .

- Anti-inflammatory Effects : In vitro studies indicate that this compound can suppress the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide-induced inflammation models. This suggests potential therapeutic applications in inflammatory diseases .

- Cell Viability and Cytotoxicity : The cytotoxic effects of this compound were evaluated using HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells). Compounds derived from similar scaffolds showed varied cytotoxic profiles; however, several derivatives of this compound maintained high cell viability at concentrations up to 10 µM .

Study 1: Kinase Inhibition Profile

A recent study examined the inhibitory effects of this compound on GSK-3β and IKK-β kinases. The results indicated that derivatives with specific modifications could achieve IC50 values ranging from 10 to 1314 nM. The most effective compounds were those containing isopropyl or cyclopropyl substituents .

Study 2: In Vitro Anti-inflammatory Activity

In an experimental model of inflammation induced by lipopolysaccharides (LPS), the compound significantly reduced levels of NO and pro-inflammatory cytokines. This highlights its potential use in treating conditions characterized by excessive inflammation .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity Type | Observations |

|---|---|

| Enzyme Inhibition | Effective against GSK-3β and IKK-β |

| Anti-inflammatory | Reduces NO and cytokine production |

| Cytotoxicity | Maintains cell viability at low concentrations |

Aplicaciones Científicas De Investigación

Organic Synthesis

Borylation Reactions

The compound serves as a versatile building block in organic synthesis. Its boron moiety allows for participation in borylation reactions, where it can be used to introduce boron into organic molecules. This is particularly useful in the formation of boronate esters through reactions with alkyl or aryl halides in the presence of transition metal catalysts such as palladium .

Suzuki Coupling

Phenyl(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate can also participate in Suzuki coupling reactions. This reaction is significant for constructing biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals. The presence of the dioxaborolane group enhances its reactivity and selectivity in these reactions .

Materials Science

Dye-Sensitized Solar Cells (DSSCs)

The compound has been explored for applications in dye-sensitized solar cells (DSSCs). Its structural features contribute to the efficiency of light absorption and charge transport within the solar cell matrix. Research indicates that derivatives of this compound can exhibit favorable current density and power conversion efficiency when incorporated into DSSC architectures .

Aggregation-Induced Emission (AIE) Materials

Another promising application is in the development of aggregation-induced emission (AIE) materials. These materials are characterized by their enhanced fluorescence when aggregated. The incorporation of the dioxaborolane unit facilitates the design of AIE-active compounds that can be utilized in optoelectronic devices and sensors .

Medicinal Chemistry

Potential Drug Candidates

In medicinal chemistry, this compound has shown potential as a scaffold for developing novel therapeutic agents. The fluorine atom enhances metabolic stability and bioavailability of compounds derived from this structure. Furthermore, the carbamate functionality may improve solubility and pharmacokinetic properties .

Anticancer Activity

Preliminary studies suggest that compounds containing similar structures exhibit anticancer properties. The ability to modulate biological pathways through selective interactions with proteins makes this compound a candidate for further investigation in cancer therapeutics .

Case Studies and Research Findings

Propiedades

IUPAC Name |

phenyl N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BFNO4/c1-18(2)19(3,4)26-20(25-18)15-11-10-13(12-16(15)21)22-17(23)24-14-8-6-5-7-9-14/h5-12H,1-4H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELNKADYNHJFRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NC(=O)OC3=CC=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.